molecular formula C14H16Cl2N2O B13811933 Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide CAS No. 7696-76-6

Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide

Cat. No.: B13811933
CAS No.: 7696-76-6
M. Wt: 299.2 g/mol
InChI Key: CWELNYPPNLEBNG-UHFFFAOYSA-N
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Description

Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide is a chemical compound with the molecular formula C14H16Cl2N2O. It is known for its unique structure, which includes a phenyl group, acetic acid moiety, and two 2-chloroallyl groups attached to a hydrazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide typically involves the reaction of phenylacetic acid with hydrazine derivatives under specific conditions. One common method includes the use of 2-chloroallyl chloride as a reagent, which reacts with the hydrazine derivative to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and may require the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the hydrazide moiety can yield phenylacetic acid and 2,2-bis(2-chloroallyl)amine .

Scientific Research Applications

Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, phenyl-, 2,2-bis(2-chloroallyl)hydrazide is unique due to its combination of a phenyl group, acetic acid moiety, and two 2-chloroallyl groups attached to a hydrazide. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

7696-76-6

Molecular Formula

C14H16Cl2N2O

Molecular Weight

299.2 g/mol

IUPAC Name

N',N'-bis(2-chloroprop-2-enyl)-2-phenylacetohydrazide

InChI

InChI=1S/C14H16Cl2N2O/c1-11(15)9-18(10-12(2)16)17-14(19)8-13-6-4-3-5-7-13/h3-7H,1-2,8-10H2,(H,17,19)

InChI Key

CWELNYPPNLEBNG-UHFFFAOYSA-N

Canonical SMILES

C=C(CN(CC(=C)Cl)NC(=O)CC1=CC=CC=C1)Cl

Origin of Product

United States

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